molecular formula C18H21N3O4S B4791588 2-methyl-5-(4-morpholinylsulfonyl)-N-(3-pyridinylmethyl)benzamide

2-methyl-5-(4-morpholinylsulfonyl)-N-(3-pyridinylmethyl)benzamide

Cat. No. B4791588
M. Wt: 375.4 g/mol
InChI Key: DVSVJYZIUSDAKI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamide derivatives often involves multi-step chemical reactions, including the formation of intermediate compounds and the use of specific catalysts or reactants to achieve the desired end product. For instance, the interaction of 4-chloro-N-(3-chloropropyl)benzamide with morpholine in the presence of a hydrogen chloride acceptor offers a more effective scheme for synthesizing benzamide derivatives, indicating the complexity and versatility of methods used in the synthesis of such compounds (Donskaya et al., 2004).

Molecular Structure Analysis

The molecular structure of benzamide derivatives reveals intricate arrangements of atoms and bonds. For example, the benzamide molecule of a related compound contains a morpholinone ring in a twist-boat conformation fused to a benzene ring, which is linked to a 4-(methylsulfon-yl)-2-nitrobenzamide system. This structure is stabilized by both intra- and intermolecular hydrogen bonds, showcasing the complex interactions that define the molecular architecture of these compounds (Pang et al., 2006).

Chemical Reactions and Properties

Chemical reactions involving benzamide derivatives can lead to the formation of various biologically active molecules. For example, the condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with morpholine-4-carboxamidine produces 4-amino-substituted 7-benzyl-2-morpholin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidines, highlighting the reactivity and potential for creating targeted chemical entities (Kuznetsov et al., 2007).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. For instance, the crystal and molecular structure of certain aromatic sulfonamides and their hydrochloride salts were elucidated, providing insights into their physical characteristics and how these may influence their biological activity or chemical reactivity (Remko et al., 2010).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, define the application potential of benzamide derivatives. The study of 2-[[(4-Amino-2-pyridyl)methyl]sulfinyl]benzimidazole H+/K+-ATPase inhibitors illustrates how the basicity of the pyridine, stability under physiological conditions, and reactivity at low pH contribute to their potency and stability, which are critical for their effectiveness as inhibitors (Ife et al., 1989).

properties

IUPAC Name

2-methyl-5-morpholin-4-ylsulfonyl-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S/c1-14-4-5-16(26(23,24)21-7-9-25-10-8-21)11-17(14)18(22)20-13-15-3-2-6-19-12-15/h2-6,11-12H,7-10,13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVSVJYZIUSDAKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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